Azanator

Description

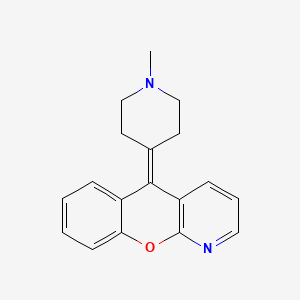

Azanator (C₁₈H₁₈N₂O, CAS 37855-92-8) is a synthetic bronchodilator and antihistamine with a molecular weight of 278.35 g/mol. It exhibits a density of ~1.206 g/cm³, a melting point of 125–127°C, and a boiling point of ~432.4°C . Pharmacologically, this compound acts via a non-adrenergic mechanism to inhibit cyclic CMP phosphodiesterase, thereby modulating histaminergic and cholinergic responses in the tracheobronchial tree. Its therapeutic applications include managing chronic cough and cystic fibrosis .

Properties

CAS No. |

37855-92-8 |

|---|---|

Molecular Formula |

C18H18N2O |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

5-(1-methylpiperidin-4-ylidene)chromeno[2,3-b]pyridine |

InChI |

InChI=1S/C18H18N2O/c1-20-11-8-13(9-12-20)17-14-5-2-3-7-16(14)21-18-15(17)6-4-10-19-18/h2-7,10H,8-9,11-12H2,1H3 |

InChI Key |

ALIOEEFZPKWPAV-UHFFFAOYSA-N |

SMILES |

CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1 |

Canonical SMILES |

CN1CCC(=C2C3=C(N=CC=C3)OC4=CC=CC=C42)CC1 |

Appearance |

Solid powder |

Other CAS No. |

37855-92-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-(4-(N-methyl)piperidylidene)-5H-(1)benzopyrano(2,3-b)pyridine azanator Sch 15280 Sch-15280 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azanator can be synthesized through a series of chemical reactions involving the coupling of specific aromatic compounds. One common method involves the reaction of a diazonium salt with an electron-rich aromatic compound under acidic conditions. This process typically requires low temperatures to maintain the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the diazonium coupling reaction is carried out. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow systems has also been explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Azanator undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine compounds .

Scientific Research Applications

Azanator has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the use of this compound in drug development, particularly for its potential as a therapeutic agent.

Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of azanator involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of this compound being studied .

Comparison with Similar Compounds

Structural Analogs in the "Aza" Family

Azanator belongs to a broader class of nitrogen-containing heterocyclic compounds, often characterized by the "aza" prefix. Key structural analogs include:

Key Observations :

- While this compound shares the "aza" nomenclature with these compounds, its structure (benzodiazepine-like scaffold) and mechanism diverge significantly from analogs like Azamulin (macrolide) or Azacitidine (nucleoside analog).

- Unlike Azanidazole, which contains a nitroimidazole group for antiprotozoal activity, this compound lacks nitro functional groups, aligning instead with bronchodilatory pharmacophores .

Functional Comparison with Bronchodilators and Antihistamines

This compound’s dual bronchodilator-antihistamine activity distinguishes it from conventional agents:

Key Findings :

- This compound’s non-adrenergic mechanism avoids cardiovascular side effects common with β₂-agonists like albuterol.

- Compared to non-selective PDE inhibitors (e.g., theophylline), this compound’s specificity for CMP PDE may reduce systemic toxicity .

Biological Activity

Azanator, a compound belonging to the class of quinoline derivatives, has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

This compound is characterized as an aza analogue of the naphthalene chromophore. Its structural modifications enhance its interaction with biological targets, leading to significant growth-inhibitory properties in various human cell lines. Research indicates that this compound does not primarily exert its cytotoxic effects through direct DNA interaction but rather through alternative pathways that may involve receptor-mediated mechanisms or modulation of cellular signaling pathways .

Table 1: Structural Characteristics of this compound Derivatives

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| This compound | This compound Structure | Aza analogue of naphthalene |

| 5-Arylquinolines | 5-Arylquinoline Structure | Growth inhibition in human cell lines |

| 6-Heteroaryl Naphthalenes | 6-Heteroaryl Structure | Non-fused tricyclic systems |

Antitumor Activity

Several studies have evaluated the antitumor efficacy of this compound and its derivatives. In a notable investigation, a series of quinoline derivatives were synthesized and tested against multiple human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values suggesting moderate to high potency .

Case Study: In Vitro Testing

In vitro assays demonstrated that this compound derivatives could inhibit the proliferation of various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these assays ranged from 70 µM to 78.19 µM, indicating effective cytotoxicity while maintaining selectivity towards normal cells .

Table 2: In Vitro Antitumor Activity Results

| Cell Line | Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| HeLa | This compound | 70 | 2.5 |

| MCF-7 | This compound | 78.19 | 3.0 |

| Normal Cells | HEK293 | >100 | - |

Research indicates that this compound may activate several signaling pathways involved in apoptosis and cell cycle regulation. For instance, it has been shown to activate NF-kappaB, which plays a crucial role in cell survival and proliferation . Additionally, it induces the production of tumor necrosis factor (TNF), suggesting an inflammatory response that may contribute to its antitumor effects.

Table 3: Mechanistic Insights

| Mechanism | Description |

|---|---|

| NF-kappaB Activation | Promotes cell survival and proliferation |

| TNF Production | Induces inflammatory response leading to apoptosis |

| Cell Cycle Regulation | Modulates key checkpoints affecting tumor growth |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.